N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide
Description
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Properties
IUPAC Name |
N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N5O3/c23-16-6-7-19(18(24)10-16)32-13-20(30)25-8-9-29-21-17(11-27-29)22(31)28(14-26-21)12-15-4-2-1-3-5-15/h1-7,10-11,14H,8-9,12-13H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASTZQLCJAFHSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Molecular Formula : CHClNO
- Molecular Weight : 472.3 g/mol
- CAS Number : 922027-05-2
The structure includes a pyrazolo ring fused with a pyrimidine core, along with a benzyl substituent and a dichlorophenoxy group. This unique configuration is believed to contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the pyrazolo[3,4-d]pyrimidine scaffold allows for high specificity in binding to these targets, potentially modulating various biological pathways.
Key Mechanisms:
- Cyclin Dependent Kinase (CDK) Inhibition : Research indicates that compounds in this class can act as potent inhibitors of CDKs, which are crucial for cell cycle regulation and are often implicated in cancer progression .
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells in vitro, particularly against solid tumors and hematological malignancies .
Biological Activities
The biological activities associated with this compound include:
- Anticancer Properties : In vitro studies have demonstrated significant cytotoxic effects on various cancer cell lines.
- Enzymatic Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in cancer metabolism and progression.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study conducted on human colon cancer (HT29) and prostate cancer (DU145) cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM .
- Molecular docking studies indicated strong binding affinities to CDK enzymes, suggesting potential as a therapeutic agent for cancer treatment .
- Pharmacological Profiles :
Comparative Table of Biological Activities
Scientific Research Applications
Anticancer Applications
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. The mechanisms through which N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide may exert its effects include:
1. CDK Inhibition:
The compound has shown potential as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have demonstrated that it effectively binds to the active site of CDK2, disrupting its function and leading to cell cycle arrest in cancer cells.
2. Induction of Apoptosis:
Studies suggest that this compound may promote apoptosis in cancer cells through intrinsic pathways. This property is vital for developing new cancer therapies targeting resistant tumor types.
Case Studies:
Recent studies have confirmed these findings:
- A study by Xia et al. demonstrated that related pyrazolo compounds induced significant apoptosis in tumor cells.
- Combination therapies involving this compound have shown enhanced efficacy when used with other anticancer agents.
Anti-inflammatory Applications
In addition to its anticancer properties, this compound may possess anti-inflammatory effects. Pyrazolo derivatives have been reported to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
Mechanisms of Action:
The anti-inflammatory effects can be attributed to:
- Inhibition of Kinases: By selectively inhibiting certain kinases involved in inflammatory responses.
- Reduction of Cytokine Production: This may lead to decreased inflammation and tissue damage.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics due to its lipophilic nature. However, detailed toxicity profiles remain essential for further development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step processes, starting with cyclization of pyrazolo[3,4-d]pyrimidine precursors. Key steps include:
- Core Construction : Cyclization using catalysts like sodium hydride or potassium carbonate in solvents such as DMSO or ethanol (60–80°C, 12–24 hrs) .
- Functionalization : Introducing substituents (e.g., 2,4-dichlorophenoxy) via nucleophilic substitution or coupling reactions. Temperature control (<50°C) prevents intermediate decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Yield optimization relies on stoichiometric ratios (1:1.2 for amine-acid coupling) .
Q. Which analytical techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm; pyrimidine carbons at δ 150–160 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 528.2) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the pyrazolo-pyrimidine core .
Q. How is the compound initially screened for biological activity?
- Methodological Answer :
- In Vitro Assays :
- Kinase Inhibition : ATP-binding site competition assays (IC50 values via fluorescence polarization) .
- Antimicrobial Activity : MIC determinations against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM doses .
Advanced Research Questions
Q. How can synthesis be optimized to improve scalability and reproducibility?
- Methodological Answer :
- Design of Experiments (DoE) : Statistical screening (e.g., Plackett-Burman) identifies critical parameters (e.g., solvent polarity, catalyst loading). For example, ethanol improves yield by 20% vs. DMF due to reduced side reactions .
- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing reaction time from 24 hrs to 4 hrs .
- In Situ Monitoring : FTIR tracks intermediate formation, enabling real-time adjustments .
Q. How should contradictory bioactivity data (e.g., varying IC50 values across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Normalize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Metabolite Profiling : LC-MS identifies degradation products (e.g., hydrolyzed acetamide) that may interfere with activity .
- Structural Confirmation : Re-characterize batches via NMR to rule out isomerization or impurities .
Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : AutoDock Vina simulates interactions with kinase targets (e.g., CDK2; ΔG ≈ -9.5 kcal/mol) .
- QSAR Modeling : Hammett plots correlate substituent electronegativity (e.g., 2,4-dichlorophenoxy) with logP and IC50 .
- MD Simulations : GROMACS assesses binding stability (>100 ns trajectories) .
Q. How can target identification be systematically approached?
- Methodological Answer :
- Chemical Proteomics : SILAC labeling + affinity pull-downs identify interacting proteins (e.g., PI3Kγ) .
- CRISPR Knockout Screens : Validate target relevance by correlating gene deletion with resistance .
- Enzyme Activity Assays : Measure downstream effects (e.g., reduced phospho-Akt levels in PI3K inhibition) .
Q. What formulation strategies address solubility limitations for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : 10% DMSO + 30% PEG-400 in saline improves aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) .
- Nanoemulsions : Lipid-based carriers (e.g., lecithin/Tween 80) enhance bioavailability (AUC0–24h: 45 μg·hr/mL vs. 12 μg·hr/mL free compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
